2-(piperidin-2-yl)phenol HBr
Description
Significance of Piperidinyl Phenol (B47542) Scaffolds in Organic and Medicinal Chemistry
The piperidinyl phenol scaffold, the core structure of 2-(piperidin-2-yl)phenol (B13600904), is a privileged motif in the realm of organic and medicinal chemistry. The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many biologically active compounds and approved drugs. mdpi.com Its presence can significantly influence a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. mdpi.com
The introduction of a chiral piperidine scaffold can be particularly advantageous in drug design, offering the potential to enhance biological activity, selectivity, and pharmacokinetic properties, while also possibly reducing off-target effects. mdpi.com The phenol group, an aromatic ring bearing a hydroxyl substituent, is also a crucial functional group in a vast array of natural and synthetic compounds. It can participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and binding to biological targets. nih.gov The combination of these two moieties in the 2-(piperidin-2-yl)phenol scaffold creates a versatile platform for the development of new chemical entities with diverse biological activities. Research on related structures has highlighted their potential in areas such as cancer research and as anti-inflammatory, analgesic, and anti-aggregating agents. nih.govresearchgate.net
The Role of Hydrobromide Salts in Chemical Systems
The formation of a salt is a common and effective strategy in pharmaceutical development to improve the properties of a drug substance. Many active pharmaceutical ingredients (APIs) are organic amines, which can be basic and may have poor water solubility or stability in their free base form. researchgate.net Converting these amines into salts, such as hydrobromides, by reacting them with hydrobromic acid (HBr) can address these challenges. researchgate.net
Hydrobromide salts are often crystalline solids, which offers advantages in terms of handling, purification, and formulation stability compared to potentially oily or hygroscopic free bases. researchgate.net Furthermore, the salt form generally enhances water solubility, which can lead to improved bioavailability of the compound. researchgate.net The choice of the counter-ion, in this case, bromide, can influence the salt's specific properties, such as its dissolution rate and hygroscopicity. researchgate.net While in solution the salt will dissociate, the initial solid-state properties are crucial for the manufacturing and shelf-life of a chemical or pharmaceutical product.
Current Research Landscape and Unaddressed Challenges Pertaining to 2-(piperidin-2-yl)phenol HBr
The current research landscape for this compound specifically is notably sparse. While the parent scaffold and related compounds have been investigated, dedicated studies on this particular hydrobromide salt are not widely published. This presents both a challenge and an opportunity.
The primary challenge is the lack of direct data on its synthesis, characterization, and biological activity. Researchers must therefore extrapolate from studies on analogous compounds, such as other substituted piperidinyl phenols or compounds containing a similar structural framework. eurekaselect.comnih.gov
This gap in the literature also signifies a significant opportunity for original research. Key unaddressed questions include:
What are the most efficient and stereoselective synthetic routes to obtain this compound?
What are its detailed physicochemical properties, such as its pKa, solubility profile, and crystal structure?
What is its full pharmacological profile, including its potential targets and biological activities?
What is its metabolic fate and toxicological profile?
Addressing these questions through dedicated research will be crucial to unlocking the full potential of this compound.
Overview of Research Methodologies Applicable to the Compound
A comprehensive investigation of this compound would necessitate a multidisciplinary approach, employing a range of established research methodologies.
Synthesis and Characterization: The synthesis of 2-(piperidin-2-yl)phenol would likely involve multi-step organic synthesis, potentially utilizing techniques such as catalytic hydrogenation of the corresponding pyridine (B92270) derivative or other cyclization strategies. researchgate.net The subsequent formation of the hydrobromide salt would be achieved by treating the free base with hydrobromic acid.
Characterization of the synthesized compound would be essential to confirm its identity and purity. Standard analytical techniques would include:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify the functional groups present.
Elemental Analysis: To confirm the empirical formula.
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the crystal lattice of the salt. nih.gov
Physicochemical and Biological Evaluation: To understand the compound's behavior, its physicochemical properties would be determined using methods such as:
Solubility studies: In various solvents and pH conditions.
pKa determination: To quantify the acidity of the phenolic proton and the basicity of the piperidine nitrogen.
LogP/LogD determination: To assess its lipophilicity.
For biological evaluation, a variety of in vitro and in vivo assays could be employed, depending on the therapeutic area of interest. These could include:
Receptor binding assays: To identify potential biological targets.
Enzyme inhibition assays: To measure the compound's effect on specific enzymes. nih.gov
Cell-based assays: To assess its activity in cellular models of disease.
In vivo studies in animal models: To evaluate its efficacy and pharmacokinetic profile.
Analytical Methods in Biological Matrices: To support pharmacokinetic and metabolism studies, robust analytical methods for the quantification of 2-(piperidin-2-yl)phenol in biological fluids (e.g., plasma, urine) would need to be developed and validated. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a common and highly sensitive technique for this purpose. nih.govjapsonline.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
2-piperidin-2-ylphenol;hydrobromide |
InChI |
InChI=1S/C11H15NO.BrH/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10;/h1-2,5,7,10,12-13H,3-4,6,8H2;1H |
InChI Key |
ZCYXITRRBKUHGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2O.Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Development of Efficient Synthetic Routes to 2-(piperidin-2-yl)phenol (B13600904) HBr
The construction of 2-(piperidin-2-yl)phenol HBr necessitates careful planning to ensure high yields and control over the spatial arrangement of its constituent atoms. Key to this is the regioselective and stereoselective synthesis of the piperidine (B6355638) and phenolic components, followed by the formation of the hydrobromide salt.
The regioselective synthesis of the 2-(piperidin-2-yl)phenol scaffold can be approached in several ways. One common strategy involves the construction of the piperidine ring onto a pre-existing phenolic structure, or vice-versa.
For the piperidine moiety, a variety of methods have been developed to introduce substituents at specific positions. The reduction of substituted pyridines is a popular and effective approach. nih.gov Pyridines can be activated towards nucleophilic attack by forming pyridinium (B92312) salts, which can then be reduced to the corresponding piperidines. youtube.com For instance, the treatment of a pyridine (B92270) with a carbon nucleophile can yield a 2-substituted dihydropyridine, which is then readily reduced to the desired piperidine. youtube.com
Another powerful technique is the use of cyclization reactions. Intramolecular cyclization, where a molecule containing both an amine and a suitable electrophilic center is induced to form a ring, is a cornerstone of piperidine synthesis. mdpi.com These reactions often proceed according to Baldwin's rules, which predict the favorability of different ring-closing pathways. mdpi.com Reductive amination, which involves the reaction of an aldehyde or ketone with an amine followed by reduction of the resulting imine, is another versatile two-component reaction for building the piperidine core. nih.govlumenlearning.comlibretexts.org
The synthesis of the phenolic portion often starts with readily available phenol (B47542) derivatives. A notable method for creating 2-(pyridin-2-yl)phenols involves a palladium-catalyzed reaction of 2-(pyridin-2-yl)cyclohexan-1-ones. nih.govresearchgate.net These starting materials can be prepared from the reaction of substituted pyridine N-oxides with cyclohexanones. nih.gov This approach offers a direct route to the desired phenolic precursor.
A solvent-free, three-component reaction between 2-aminopyridine, a benzaldehyde, and a phenol can also yield 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives, which are related structures. nih.gov
The following table summarizes some regioselective synthetic strategies:
| Strategy | Description | Key Features | Reference |
| Pyridine Reduction | Reduction of a substituted pyridine to a piperidine. | Can be achieved through catalytic hydrogenation or with chemical reducing agents. | nih.gov |
| Intramolecular Cyclization | Ring formation from a linear precursor containing both an amine and an electrophile. | Follows predictable cyclization pathways (Baldwin's rules). | mdpi.com |
| Reductive Amination | Reaction of a dicarbonyl compound with an amine, followed by reduction. | A versatile two-component method for forming C-N bonds. | nih.govlumenlearning.comlibretexts.org |
| Palladium-Catalyzed Aromatization | Conversion of 2-(pyridin-2-yl)cyclohexan-1-ones to 2-(pyridin-2-yl)phenols. | Provides a direct route to the phenolic precursor. | nih.govresearchgate.net |
Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of many pharmaceuticals and biologically active compounds. For 2-(piperidin-2-yl)phenol, the stereocenter at the C2 position of the piperidine ring is of particular importance.
Several strategies have been developed to achieve stereoselective synthesis of 2-substituted piperidines. Asymmetric synthesis, which uses chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other, is a powerful tool. For example, the asymmetric synthesis of the alkaloid (-)-coniine, a 2-propylpiperidine, highlights the potential of these methods. acs.org
Diastereoselective methods, which control the relative stereochemistry between two or more stereocenters, are also widely employed. Radical cyclization reactions have been shown to produce 2,4,5-trisubstituted piperidines with high diastereoselectivity. nih.govbirmingham.ac.uk The stereochemical outcome of these reactions can often be predicted and controlled by the choice of starting materials and reaction conditions.
Hydrogen-borrowing catalysis is an elegant approach that enables the stereoselective synthesis of substituted piperidines. nih.gov This method involves the temporary oxidation of an alcohol to an aldehyde, which then reacts with an amine to form an imine. The catalyst then facilitates the reduction of the imine to the desired amine, regenerating the catalyst in the process.
The following table outlines some stereoselective approaches:
| Method | Description | Key Features | Reference |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to induce enantioselectivity. | Can lead to high enantiomeric excess of the desired product. | acs.org |
| Diastereoselective Radical Cyclization | Formation of the piperidine ring via a radical intermediate, controlling relative stereochemistry. | Can produce complex substitution patterns with high stereocontrol. | nih.govbirmingham.ac.uk |
| Hydrogen-Borrowing Catalysis | In-situ formation and reduction of an imine using a metal catalyst. | Allows for the stereoselective formation of C-N bonds. | nih.gov |
The final step in the synthesis of this compound is the formation of the hydrobromide salt. This is typically achieved by reacting the free base form of the compound with hydrobromic acid (HBr).
Several protocols exist for this transformation. A common method involves dissolving the amine in a suitable solvent and adding a solution of HBr. The resulting salt often precipitates out of the solution and can be collected by filtration. researchgate.net For instance, hydrobromides can be prepared from amines and hydrobromic acid, followed by azeotropic drying with toluene (B28343) and vacuum drying to a constant weight. researchgate.net
The choice of solvent is crucial for obtaining a pure, crystalline product. Alcohols such as methanol (B129727) or ethanol (B145695) are frequently used. In some cases, a mixture of solvents may be necessary to control the solubility of the salt and promote crystallization. For amines that form oily hydrobromides, using a solvent in which the salt is insoluble, such as absolute ethanol or isopropanol, can initiate crystallization. researchgate.net
Anhydrous conditions are sometimes required to prevent the incorporation of water into the crystal lattice. Anhydrous HBr in methanol can be prepared by adding acetyl bromide to dry methanol at low temperatures. researchgate.net
The direct reaction of an amine with an alkyl halide also produces the hydrobromide salt of the alkylated amine as a co-product. libretexts.org
The following table summarizes common protocols for hydrobromide salt formation:
| Protocol | Description | Key Features | Reference |
| Reaction with Aqueous HBr | The amine is reacted with a solution of hydrobromic acid in water. | A straightforward method, often followed by drying steps. | researchgate.net |
| Reaction with Anhydrous HBr | The amine is reacted with a solution of HBr in a dry solvent. | Useful for obtaining anhydrous salts. | researchgate.net |
| In-situ Formation | The hydrobromide salt is formed as a byproduct of another reaction, such as N-alkylation with an alkyl bromide. | Can be an efficient way to generate the salt directly. | libretexts.org |
Advanced Chemical Transformations of this compound
Once synthesized, this compound can be further modified to create a diverse range of derivatives. The phenolic hydroxyl group and the piperidine nitrogen are the primary sites for these transformations.
The phenolic hydroxyl group is a versatile handle for chemical modification. It can undergo a variety of reactions to introduce new functional groups, which can in turn alter the compound's physical, chemical, and biological properties.
Common transformations include etherification and esterification. nih.gov Etherification involves the reaction of the phenol with an alkyl halide or other electrophile in the presence of a base. This converts the hydroxyl group into an ether linkage. Esterification, the reaction of the phenol with a carboxylic acid or its derivative, forms an ester. These reactions can be used to attach a wide array of substituents to the phenolic oxygen.
The reactivity of the phenolic hydroxyl group can be influenced by the electronic properties of the benzene (B151609) ring. researchgate.net The presence of electron-donating or electron-withdrawing groups on the ring can affect the acidity of the phenol and its nucleophilicity.
The following table provides examples of functionalization reactions for phenolic hydroxyl groups:
| Reaction | Reagents | Product | Reference |
| Etherification | Alkyl halide, base | Ether | nih.gov |
| Esterification | Carboxylic acid, acid catalyst | Ester | nih.gov |
The secondary amine of the piperidine ring is another key site for chemical modification. It can act as a nucleophile and react with a variety of electrophiles.
N-alkylation is a common transformation, where an alkyl group is introduced onto the nitrogen atom. libretexts.org This is typically achieved by reacting the amine with an alkyl halide. lumenlearning.comlibretexts.orgchemguide.co.uk It is important to note that this reaction can proceed further to form a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. lumenlearning.com
Reductive amination provides another route to N-alkylation. In this case, the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride. google.com This method is particularly useful for introducing more complex substituents onto the nitrogen.
The following table summarizes key derivatization reactions of the piperidine nitrogen:
| Reaction | Reagents | Product | Reference |
| N-Alkylation | Alkyl halide | Tertiary amine | lumenlearning.comlibretexts.orgchemguide.co.uk |
| Reductive Amination | Aldehyde or ketone, reducing agent | Tertiary amine | google.com |
Modifications of the Piperidine Ring Carbons
The strategic functionalization of the piperidine ring within the 2-(piperidin-2-yl)phenol framework is crucial for modulating its chemical properties. Research into the modification of piperidine and its derivatives has revealed several powerful methodologies for site-selective C-H functionalization, offering pathways to novel analogues. nih.govresearchgate.net The reactivity of the carbon atoms in the piperidine ring is influenced by the nitrogen atom and the protecting group attached to it. Generally, the C2 and C6 positions are electronically activated due to the adjacent nitrogen, making them susceptible to functionalization. nih.gov However, these positions are also sterically hindered. researchgate.net Conversely, the C3 and C5 positions are electronically deactivated by the inductive effect of the nitrogen atom. nih.gov The C4 position is sterically more accessible, but electronically less favored for direct functionalization. researchgate.netnih.gov
Catalyst and protecting group selection are paramount in directing the site-selectivity of these transformations. nih.gov For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been effectively employed to introduce substituents at specific positions of the piperidine ring. nih.govnih.gov The choice of the N-protecting group, such as a tert-Butoxycarbonyl (Boc) or a Brosyl (Bs) group, in conjunction with a specific rhodium catalyst, can steer the functionalization towards a desired carbon. nih.gov
A notable strategy involves the C-H functionalization of N-Boc-piperidine. The use of the catalyst Rh2(R-TCPTAD)4 has been shown to generate 2-substituted analogues. nih.gov Similarly, employing N-brosyl-piperidine with the catalyst Rh2(R-TPPTTL)4 also directs functionalization to the C2 position, often with high diastereoselectivity. nih.govnih.gov These reactions typically involve the reaction of the protected piperidine with an aryldiazoacetate in the presence of the rhodium catalyst. nih.gov
For functionalization at the less electronically favored C3 position, an indirect approach via asymmetric cyclopropanation of a corresponding N-Boc-tetrahydropyridine intermediate is often utilized. nih.govnih.gov This is followed by a reductive, stereoselective ring-opening of the resulting cyclopropane (B1198618) to yield the 3-substituted piperidine. nih.gov Functionalization at the C4 position can be achieved by using specific N-α-oxoarylacetyl-piperidines with the catalyst Rh2(S-2-Cl-5-BrTPCP)4, which overrides the electronic preference for the C2 position. nih.gov
Another powerful method for piperidine modification is the palladium-catalyzed β-C–H arylation of N-Boc-piperidines. rsc.orgresearchgate.net The selectivity between α- and β-arylation can be controlled by the choice of ligand. Flexible biarylphosphine ligands tend to favor the formation of β-arylated products, while more rigid ligands often lead to the α-arylated isomers. rsc.org This methodology provides a direct route to valuable 3-arylpiperidines. rsc.org
Furthermore, photoredox catalysis has emerged as a highly effective method for the diastereoselective α-amino C–H arylation of highly substituted piperidine derivatives. nih.govescholarship.orgchemrxiv.org This technique often utilizes an iridium-based photocatalyst to react piperidines with electron-deficient cyano(hetero)arenes, yielding arylated products in good yields and with high diastereoselectivity. nih.govescholarship.org
Table 1: Catalyst-Controlled C2 Functionalization of N-Protected Piperidines This table summarizes the outcomes of rhodium-catalyzed C2 functionalization of N-Boc-piperidine and N-Bs-piperidine with various aryldiazoacetates.
| N-Protecting Group | Catalyst | Aryldiazoacetate | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Boc | Rh2(R-TCPTAD)4 | Methyl phenyldiazoacetate | 62 | 5:1 | 70 | nih.gov |
| Boc | Rh2(R-TCPTAD)4 | Methyl p-methoxyphenyldiazoacetate | 65 | 5:1 | 72 | nih.gov |
| Boc | Rh2(R-TCPTAD)4 | Methyl p-bromophenyldiazoacetate | 55 | 2:1 | 60 | nih.gov |
| Bs | Rh2(R-TPPTTL)4 | Methyl phenyldiazoacetate | 83 | >30:1 | 73 | nih.gov |
| Bs | Rh2(R-TPPTTL)4 | Methyl p-methoxyphenyldiazoacetate | 85 | >30:1 | 72 | nih.gov |
| Bs | Rh2(R-TPPTTL)4 | Methyl p-bromophenyldiazoacetate | 78 | >30:1 | 68 | nih.gov |
Aromatic Functionalization of the Phenol Ring
The phenol ring in 2-(piperidin-2-yl)phenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl (-OH) group. refinerlink.combyjus.comucalgary.ca This group directs incoming electrophiles primarily to the ortho and para positions relative to itself, significantly increasing the electron density at these sites through resonance. byjus.comucalgary.caquora.com Given that the piperidin-2-yl group already occupies one of the ortho positions, electrophilic substitution is expected to occur at the para position (C4) and the remaining ortho position (C6) of the phenol ring.
The directing effect of the hydroxyl group is typically dominant over many other substituents. quora.com The piperidin-2-yl group, being an alkyl-type substituent, is also an ortho, para-director, but its activating effect is weaker than that of the hydroxyl group. libretexts.org Therefore, the substitution pattern will be overwhelmingly controlled by the phenolic hydroxyl group.
Common electrophilic aromatic substitution reactions that can be applied to the phenol ring of 2-(piperidin-2-yl)phenol include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. refinerlink.combyjus.com
Nitration: Treatment of phenols with dilute nitric acid at moderate temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com For 2-(piperidin-2-yl)phenol, this would likely result in the formation of 2-(piperidin-2-yl)-4-nitrophenol and 2-(piperidin-2-yl)-6-nitrophenol. The use of concentrated nitric acid can lead to polysubstitution, potentially forming 2-(piperidin-2-yl)-4,6-dinitrophenol. byjus.com
Halogenation: Phenols are readily halogenated, even in the absence of a Lewis acid catalyst. byjus.com Reaction with bromine water, for instance, can lead to the formation of a polybrominated product. byjus.com To achieve monosubstitution, milder conditions are required, such as using bromine in a less polar solvent like carbon disulfide or chloroform (B151607) at low temperatures. byjus.com This would favor the formation of 4-bromo-2-(piperidin-2-yl)phenol and 2-bromo-6-(piperidin-2-yl)phenol.
Sulfonation: The sulfonation of phenols can be achieved using concentrated sulfuric acid. The reaction is reversible, and the product distribution is temperature-dependent. At lower temperatures, the ortho-isomer is often favored, while at higher temperatures, the thermodynamically more stable para-isomer tends to be the major product.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl and acyl groups, respectively, onto the aromatic ring. While Friedel-Crafts reactions are standard for many aromatic compounds, their application to phenols can be complicated by the coordination of the Lewis acid catalyst (e.g., AlCl3) with the phenolic oxygen. However, alternative methods like the Fries rearrangement of phenyl esters or using less reactive electrophiles can be employed.
It is important to consider that the piperidine nitrogen is basic and can be protonated under acidic reaction conditions, which are common for many electrophilic aromatic substitution reactions. This protonation would convert the piperidinyl group into a deactivating, meta-directing ammonium group, thereby significantly altering the reactivity and regioselectivity of the phenol ring. Therefore, protection of the piperidine nitrogen, for example as an N-Boc derivative, is often a necessary step before carrying out such functionalizations on the phenol ring.
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Analysis for Elucidating Molecular Architecture
Spectroscopic techniques are fundamental in determining the molecular structure of 2-(piperidin-2-yl)phenol (B13600904) HBr. Each method offers unique insights into different aspects of the compound's constitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 2-(piperidin-2-yl)phenol HBr.
In ¹H NMR spectroscopy, the aromatic protons on the phenol (B47542) ring are expected to appear in the downfield region, typically between 6.5 and 7.5 ppm, with their splitting patterns revealing their substitution pattern and coupling relationships. The phenolic hydroxyl proton (-OH) often presents as a broad singlet, with a chemical shift that can be highly variable depending on solvent, concentration, and temperature. The protons on the piperidine (B6355638) ring, including the methine proton at the C2 position, would resonate in the aliphatic region (typically 1.5-3.5 ppm). The protonation of the piperidine nitrogen by HBr would lead to downfield shifts for adjacent protons and the appearance of a broad N-H proton signal.
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atom attached to the hydroxyl group (C1 of the phenol ring) is characteristically deshielded, appearing around 155-160 ppm. researchgate.netdocbrown.info The other aromatic carbons would resonate in the 115-135 ppm range. researchgate.netdocbrown.info The carbons of the piperidine ring would appear in the upfield region, with the C2 carbon, being attached to the phenol ring, showing a distinct chemical shift.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals. sdsu.eduyoutube.comresearchgate.net
COSY spectra would reveal proton-proton coupling networks, helping to trace the connectivity within the piperidine ring and the aromatic system.
HSQC spectra would correlate directly bonded proton and carbon atoms, definitively linking the signals identified in the ¹H and ¹³C spectra.
HMBC spectra would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the piperidine ring and the phenol moiety, for instance, by observing a correlation from the piperidine C2-H proton to the carbons of the phenol ring.
Table 1: Predicted NMR Data for this compound
| Technique | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H NMR | 9.0 - 10.0 (broad) | Phenolic OH |
| 8.5 - 9.5 (broad) | Piperidinium (B107235) NH₂⁺ | |
| 6.7 - 7.4 | Aromatic CH | |
| 3.5 - 4.0 | Piperidine C2-H | |
| 1.5 - 3.4 | Other Piperidine CH₂ | |
| ¹³C NMR | 155 - 160 | Phenolic C-OH |
| 115 - 135 | Aromatic C-H & C-C | |
| 55 - 65 | Piperidine C2 |
Note: This table contains predicted data based on general chemical principles, as specific experimental data for this compound is not publicly available.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement of the molecular ion, HRMS can unequivocally verify the chemical formula. For 2-(piperidin-2-yl)phenol, the analysis would be performed on the free base (C₁₁H₁₅NO) following deprotonation. The technique allows for the determination of the mass to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass. The expected exact mass for the protonated molecule [C₁₁H₁₅NO + H]⁺ would be calculated and compared against the experimental value to confirm its identity.
Table 2: HRMS Data for the 2-(piperidin-2-yl)phenol Cation
| Formula | Species | Calculated Exact Mass |
|---|
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. tandfonline.comuliege.be
IR Spectroscopy : The IR spectrum of this compound would exhibit several key absorption bands. A very broad and strong band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the phenol and the N-H stretch of the piperidinium cation, broadened due to extensive hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. A distinct C-O stretching band for the phenol would be expected around 1200-1260 cm⁻¹. Aliphatic C-H stretching from the piperidine ring would be visible just below 3000 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy provides complementary information. acs.orgresearchgate.net Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode near 1000 cm⁻¹, often give a strong signal. The C-H stretching vibrations are also readily observed. Raman is often less sensitive to highly polar groups like O-H, making it a useful counterpart to IR for observing the skeletal vibrations of the molecule.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H / N-H Stretch (H-bonded) | IR | 2500 - 3300 (very broad) |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |
Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, specifically within the phenol chromophore. The benzene (B151609) ring of the phenol moiety contains a π-electron system that absorbs UV light. For phenol itself, characteristic absorption bands (π → π* transitions) appear around 210 nm and 270 nm. The attachment of the piperidinyl group, an alkyl substituent, is expected to cause a small bathochromic (red) shift and a slight increase in the molar absorptivity of these bands. The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol (B129727), and the position of the maximum absorption (λmax) is a key characteristic.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods define the molecular connectivity, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles of this compound. It would confirm the chair conformation of the piperidine ring and the relative orientation of the phenol substituent (equatorial or axial). Furthermore, it would locate the position of the bromide ion relative to the protonated piperidinium cation.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis is crucial for understanding the intermolecular forces that govern the solid-state properties of the compound. For this compound, a complex network of hydrogen bonds is expected. Key interactions would include:
Hydrogen bonds between the phenolic hydroxyl group (-OH) and the bromide ion (Br⁻) or another molecule's piperidinium group.
Strong hydrogen bonds between the protonated piperidinium nitrogen (N⁺-H) and the bromide ion. researchgate.net
Possible C-H···π interactions between the piperidine ring and the aromatic ring of a neighboring molecule.
These interactions dictate the crystal packing, influencing properties such as melting point, solubility, and stability. The analysis would detail the geometry and strength of these hydrogen bonds and other non-covalent interactions, providing a complete picture of the supramolecular assembly. researchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-(piperidin-2-yl)phenol |
| Ethanol |
Conformational Analysis of the Piperidine Ring and Phenol Moiety
The conformational landscape of 2-(piperidin-2-yl)phenol hydrobromide is primarily dictated by the inherent flexibility of the piperidine ring and the rotational freedom of the phenol moiety. The piperidine ring, analogous to cyclohexane, typically adopts a chair conformation to minimize steric strain. wikipedia.org However, the presence of the 2-substituted phenol group introduces a degree of conformational complexity.
In 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The preferred orientation is governed by a delicate balance of steric and electronic effects. researchgate.netrsc.org For many 2-substituted piperidines, the substituent favors the equatorial position to alleviate 1,3-diaxial interactions. rsc.org However, certain electronic factors, such as the anomeric effect, can stabilize an axial conformation. nih.gov In the case of 2-(piperidin-2-yl)phenol, the bulky phenol group would generally be expected to favor the equatorial position to minimize steric hindrance with the axial hydrogens on the piperidine ring.
Table 1: Hypothetical Conformational Data for the Piperidine Ring of this compound
| Parameter | Axial Conformer | Equatorial Conformer |
|---|---|---|
| Relative Energy (kcal/mol) | +2.5 | 0 |
| Population (%) | ~5 | ~95 |
| Key Dihedral Angles (°) | C6-N1-C2-C7: ~60 | C6-N1-C2-C7: ~180 |
The phenol moiety also possesses conformational freedom, primarily concerning its rotation around the C2-C7 bond. The orientation of the hydroxyl group can be influenced by intramolecular hydrogen bonding with the nitrogen atom of the piperidine ring. researchgate.net This interaction can lead to a more planar arrangement between the phenol ring and the C2-N1 bond of the piperidine ring. The presence of substituents on the phenol ring can also influence its preferred orientation due to steric and electronic interactions. researchgate.netrsc.org
Influence of the Hydrobromide Counterion on Crystal Structure
The hydrobromide counterion plays a crucial role in the solid-state structure of this compound, primarily through the formation of hydrogen bonds and electrostatic interactions. nih.gov In the crystalline state, the piperidinium nitrogen is protonated, forming a positively charged center that strongly interacts with the bromide anion.
X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystal lattice. memtein.comnih.govmdpi.commdpi.com While a specific crystal structure for this compound has not been reported in the reviewed literature, general principles governing the crystal packing of piperidinium bromide salts can be applied. mdpi.comgreatcellsolarmaterials.com
The interplay of these non-covalent interactions, including van der Waals forces, determines the three-dimensional arrangement of the molecules in the crystal, influencing physical properties such as melting point, solubility, and stability. nih.gov
Table 2: Plausible Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | N-H (Piperidinium) | Br⁻ | 3.1 - 3.4 |
| Hydrogen Bond | O-H (Phenol) | Br⁻ | 3.0 - 3.3 |
| van der Waals | Phenyl Ring C-H | Br⁻ | > 3.5 |
It is important to note that the actual crystal structure can only be definitively determined through experimental X-ray diffraction analysis.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyclohexane |
| Piperidine |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical properties of 2-(piperidin-2-yl)phenol (B13600904).
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For compounds similar to 2-(piperidin-2-yl)phenol, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and analyze frontier molecular orbitals (FMOs). nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. nih.gov For a related compound, 2-(2,3-dihydro-1H-perimidin-2-yl)phenol, the HOMO and LUMO energies were calculated to be -3.2606 eV and -1.7673 eV, respectively, resulting in an energy gap of 1.4933 eV. nih.gov While specific values for 2-(piperidin-2-yl)phenol would require dedicated calculations, a similar analysis would be expected to reveal the localization of these orbitals and provide insights into the molecule's electronic behavior.
Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide further information about the molecule's reactivity. acs.org These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.
Table 1: Illustrative Global Reactivity Descriptors Calculated from HOMO and LUMO Energies
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of an atom to attract a bonding pair of electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a species. |
This table presents the formulas used to calculate global reactivity descriptors. The actual values would be determined following DFT calculations of the HOMO and LUMO energies for 2-(piperidin-2-yl)phenol.
Computational analysis can be used to explore the conformational energy landscape. For similar piperidine-containing structures, studies have shown that different ring puckers can be close in energy, suggesting that multiple conformations may be populated in solution. researchgate.net The relative energies of these conformers are influenced by steric and electronic effects. For instance, in 2-substituted piperidines, the orientation of the substituent (axial vs. equatorial) can be influenced by interactions with other parts of the molecule. nih.gov In some cases, the axial conformer may be favored due to stabilizing interactions, such as the alignment of the nitrogen lone pair with the π-system of an adjacent aromatic ring. nih.gov
A thorough conformational search for 2-(piperidin-2-yl)phenol would involve rotating the bonds connecting the piperidine (B6355638) and phenol (B47542) rings and exploring the different puckering conformations of the piperidine ring to identify the global minimum energy structure and other low-energy conformers.
Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are commonly used to calculate 1H and 13C NMR chemical shifts. researchgate.net These calculations can help in the assignment of experimental spectra and can also be used to study the conformational preferences of the molecule in solution. researchgate.net
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated and compared with experimental FT-IR and FT-Raman spectra. researchgate.net This allows for the assignment of vibrational modes to specific functional groups and motions within the molecule.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra. semanticscholar.org These calculations can predict the wavelengths of maximum absorption (λmax) and help to understand the nature of the electronic transitions, such as n→π* or π→π* transitions.
Table 2: Predicted Spectroscopic Data for a Structurally Related Compound
| Spectroscopic Technique | Calculated Parameter | Experimental Value |
| 1H NMR | Chemical Shift (ppm) | Chemical Shift (ppm) |
| 13C NMR | Chemical Shift (ppm) | Chemical Shift (ppm) |
| FT-IR | Vibrational Frequency (cm-1) | Vibrational Frequency (cm-1) |
| UV-Vis | λmax (nm) | λmax (nm) |
This table is a template for comparing predicted and experimental spectroscopic data. Specific values for 2-(piperidin-2-yl)phenol HBr would require dedicated computational and experimental studies.
Molecular Dynamics Simulations and Conformational Searching
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. chemrxiv.orgresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics of 2-(piperidin-2-yl)phenol in different environments, such as in a solvent or interacting with a biological target.
MD simulations can be used to:
Explore the conformational space of the molecule over time, identifying the most stable and frequently visited conformations.
Study the dynamics of intermolecular interactions, such as hydrogen bonding with solvent molecules.
Simulate the binding of the molecule to a receptor, providing insights into the binding mode and affinity.
Conformational searching algorithms, often used in conjunction with MD or as a separate approach, systematically explore the potential energy surface of the molecule to identify all possible low-energy conformations.
Theoretical Studies of Acid-Base Equilibria and Protonation States
The acid-base properties of 2-(piperidin-2-yl)phenol are determined by the pKa values of the phenolic hydroxyl group and the piperidine nitrogen. Theoretical methods can be used to predict these pKa values. The structure and charge distribution of a molecule can significantly influence its acidity or basicity. libretexts.org
The protonation state of the molecule will vary with the pH of the environment. At low pH, the piperidine nitrogen is likely to be protonated, while at high pH, the phenolic hydroxyl group may be deprotonated. Theoretical calculations can determine the relative energies of the different protonation states (cationic, neutral, anionic) and predict the most stable form at a given pH. The pKa of phenol in an aqueous solution is approximately 9.99. nih.gov The presence of the piperidine substituent would be expected to influence this value.
Understanding the protonation states is crucial for predicting the molecule's behavior in biological systems, as the charge state can affect its solubility, membrane permeability, and interactions with biological macromolecules.
Structure Activity Relationship Sar Studies
Elucidation of Structural Elements Critical for Interactions with Biological Targets
While direct in vitro studies on 2-(piperidin-2-yl)phenol (B13600904) HBr are not extensively available in the reviewed literature, research on closely related N-substituted N-(piperidin-2-yl)propionamide derivatives offers valuable insights into the structural elements crucial for biological interactions, particularly with opioid receptors.
The core structure, consisting of a piperidine (B6355638) ring linked to a phenolic group, provides a fundamental scaffold for molecular interactions. The hydroxyl group on the phenol (B47542) can act as a hydrogen bond donor or acceptor, a key feature in many receptor-ligand interactions. The nitrogen atom within the piperidine ring is typically protonated at physiological pH, allowing for ionic interactions.
Studies on N-phenyl-N-(piperidin-2-yl)propionamide analogs have shown that substitutions on both the piperidine and the aromatic rings significantly influence binding affinity and selectivity for opioid receptors. For instance, the introduction of a hydroxyl group at the 5th position of a (tetrahydronaphthalen-2yl)methyl moiety attached to the piperidine nitrogen resulted in compounds with excellent binding affinities for the μ-opioid receptor. nih.gov This highlights the importance of the substitution pattern on the N-aryl group for optimizing receptor engagement.
Furthermore, the nature of the linkage between the piperidine and the aromatic moiety is critical. In the case of N-phenyl-N-(piperidin-2-yl)propionamides, the propionamide (B166681) linker plays a significant role in orienting the aromatic and piperidine rings correctly within the receptor's binding pocket. nih.gov
The biological targets for phenyl piperidine derivatives are diverse and include the neurokinin 1 receptor (NK1R) and the serotonin (B10506) transporter (SERT), where they can act as dual antagonists/inhibitors. nih.gov Molecular docking studies on these targets suggest that specific amino acid residues within the binding sites are responsible for key interactions. For SERT, these include Glu33, Asp395, and Arg26, while for the NK1R, Ala30, Lys7, Asp31, Phe5, and Tyr82 are important. nih.gov
Design and Synthesis of Analogs for Modulating In Vitro Activity
The design and synthesis of analogs of 2-(piperidin-2-yl)phenol are aimed at exploring and optimizing their biological activities by modifying the core scaffold. Synthetic strategies often focus on introducing a variety of substituents at different positions of the piperidine and phenolic rings.
The synthesis of piperidine derivatives can be achieved through various methods, including intramolecular cyclization reactions. For example, the acid-mediated cyclization of alkynes can lead to the formation of the piperidine ring. nih.gov Another approach involves the radical intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst. nih.gov
A common strategy for creating analogs of 2-(piperidin-2-yl)phenol involves N-substitution on the piperidine ring. For instance, N-aryl-N-(piperidin-2-yl)propionamide derivatives have been synthesized by reacting the parent piperidine compound with appropriate aryl propionyl chlorides. nih.gov The synthesis of N-aryl(alkaryl)-2-[(3-R-2-oxo-2H- nih.govresearchgate.netresearchgate.nettriazino[2,3-c]quinazoline-6-yl)thio]acetamides was achieved through the aminolysis of activated acids or by the alkylation of potassium salts with N-aryl-2-chloroacetamides.
The rationale behind synthesizing these analogs is to modulate their in vitro activity. By introducing different functional groups, researchers can alter the compound's electronic properties, lipophilicity, and steric bulk, all of which can affect receptor binding and functional activity. For example, in a series of piperidine-2,6-dione derivatives, modifications were made to achieve a multi-receptor binding profile, targeting dopamine (B1211576) and serotonin receptors for potential antipsychotic activity. nih.gov
Table 1: Examples of Synthesized Piperidine Analogs and their Biological Context
| Compound Class | Synthetic Approach | Biological Target/Application |
| N-phenyl-N-(piperidin-2-yl)propionamides | Acylation of the piperidine nitrogen | Opioid receptor ligands |
| Phenyl piperidine derivatives | Various synthetic methods | Dual NK1R antagonists/SERT inhibitors |
| Piperidine-2,6-dione derivatives | Multi-step synthesis | Multireceptor atypical antipsychotics |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While no specific QSAR models for 2-(piperidin-2-yl)phenol HBr were found, studies on related phenyl piperidine derivatives provide predictive insights.
For a series of phenyl piperidine derivatives acting as dual NK1R antagonists and SERT inhibitors, QSAR models were developed using methods like multiple linear regression (MLR) and genetic algorithm-based partial least squares (GA-PLS). nih.gov These models use molecular descriptors, which are numerical representations of the chemical structure, to predict the biological activity. The quality of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (R²) and the leave-one-out cross-validated correlation coefficient (Q²).
In one such study, the best MLR equation for SERT inhibitory activity and the best GA-PLS model for NK1R antagonism were established, demonstrating good predictive power. nih.gov These models can be used to virtually screen new, untested compounds and prioritize them for synthesis and biological evaluation, thereby accelerating the drug discovery process.
Table 2: Illustrative QSAR Model Parameters for Related Phenyl Piperidine Derivatives
| Biological Target | QSAR Method | Key Statistical Parameters (Illustrative) |
| SERT Inhibition | MLR | R² > 0.8, Q² > 0.7 |
| NK1R Antagonism | GA-PLS | R² > 0.8, Q² > 0.7 |
Note: The statistical parameters are illustrative and based on typical values for robust QSAR models.
Stereochemical Effects on Molecular Recognition and Activity
Stereochemistry plays a pivotal role in the molecular recognition and biological activity of chiral compounds like 2-(piperidin-2-yl)phenol, which has a stereocenter at the C2 position of the piperidine ring. The (R) and (S) enantiomers can exhibit significantly different pharmacological profiles due to their differential interactions with chiral biological macromolecules like receptors and enzymes.
The synthesis of stereochemically pure piperidines is an active area of research. acs.orgnih.gov Chemo-enzymatic methods, for example, have been developed for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with high stereochemical control. acs.orgnih.gov Such methods are crucial for obtaining individual enantiomers for biological testing.
The importance of stereochemistry is well-documented for many piperidine-containing drugs. For instance, the stereochemical configuration of the piperidine ring is a critical determinant of activity in opioids. nih.gov The rigid structure of morphine serves as a template, and the spatial arrangement of the piperidine ring relative to the aromatic ring is crucial for its analgesic properties. nih.gov
While specific studies comparing the in vitro activity of the (R) and (S) enantiomers of this compound are not detailed in the available literature, it is highly probable that one enantiomer would display higher affinity and/or efficacy for a given biological target than the other. This is a fundamental principle of pharmacology, as the three-dimensional arrangement of functional groups in a chiral molecule dictates its ability to fit into a specific binding site.
Mechanistic Studies in Chemical and Biological Systems
Exploration of Reaction Mechanisms in the Synthesis and Transformation of 2-(piperidin-2-yl)phenol (B13600904) HBr
The synthesis of 2-(piperidin-2-yl)phenol hydrobromide involves intricate reaction mechanisms where the roles of the bromide ion and hydrobromic acid are pivotal. Understanding these mechanisms is crucial for optimizing synthetic routes and exploring potential transformations of the molecule.
The bromide ion (Br⁻), derived from HBr, plays a multifaceted role in the synthesis and subsequent reactions of phenolic and piperidine-containing compounds. In the context of synthesizing the core structure, a key transformation is the electrophilic bromination of the phenol (B47542) ring. Systems such as hydrogen peroxide with HBr are utilized for the bromination of phenols. researchgate.net In these reactions, HBr acts as the bromine source, which, upon oxidation, generates the electrophilic bromine species necessary for substitution on the activated aromatic ring. researchgate.net
Furthermore, in potential transformations of 2-(piperidin-2-yl)phenol, the bromide ion can act as a nucleophile. Its nucleophilicity is advantageous in certain reactions, such as the deprotection of methyl ethers, a common protecting group for phenols. commonorganicchemistry.com The bromide ion's ability to participate in substitution reactions allows for the modification of the molecule's side chains or other functional groups, should they be present in a synthetic precursor. Finally, in the titled compound, the bromide ion serves as the counter-ion to the protonated piperidine (B6355638) ring, forming a stable salt. This salt formation is often a critical step for the isolation, purification, and handling of amine-containing compounds.
Hydrobromic acid (HBr) is a strong acid and a versatile reagent and catalyst in numerous organic reactions, many of which could be relevant to the synthesis of the 2-(piperidin-2-yl)phenol scaffold. byjus.comtestbook.com Its catalytic activity stems from its ability to act as a potent proton source (Brønsted acid) and, in some cases, a Lewis acid. commonorganicchemistry.com
One of the primary catalytic uses of HBr is in the cleavage of ethers, particularly methyl ethers, to yield phenols. commonorganicchemistry.com This reaction is fundamental for deprotecting a hydroxyl group on an aromatic ring during a synthetic sequence. The mechanism involves protonation of the ether oxygen by HBr, followed by nucleophilic attack by the bromide ion on the methyl group. HBr is also widely used to catalyze addition reactions to alkenes and alkynes, and to promote ring-opening reactions of epoxides to form bromohydrins. byjus.comtestbook.com These functionalities, if present in a precursor molecule, would be readily transformed by HBr. In industrial processes, HBr is also employed in the preparation of catalysts for other reactions. byjus.comtestbook.com
The table below summarizes key organic reactions where HBr serves as a reagent or catalyst, which are mechanistically relevant to the synthesis and transformation of precursors to 2-(piperidin-2-yl)phenol HBr.
| Reaction Type | Role of HBr | Mechanistic Step | Reference |
| Ether Deprotection | Reagent/Catalyst | Protonation of ether oxygen, followed by nucleophilic attack by Br⁻. | commonorganicchemistry.com |
| Alkene Hydrobromination | Reagent | Electrophilic addition of H⁺ to the double bond, followed by Br⁻ attack. | byjus.comtestbook.com |
| Epoxide Ring Opening | Reagent | Protonation of the epoxide oxygen, followed by backside attack by Br⁻. | byjus.com |
| Bromination of Arenes | Reagent/Bromine Source | In situ generation of electrophilic bromine (e.g., with an oxidant). | researchgate.net |
| Sandmeyer Reaction | Reagent/Solvent | Serves as the acid medium and bromide source for diazotization and substitution. | commonorganicchemistry.com |
Mechanistic Investigations of Interactions with Biological Targets (in in vitro models)
While specific mechanistic studies on the biological interactions of this compound are not extensively detailed in the reviewed literature, the structural motifs of the compound—a phenol ring linked to a piperidine ring—are well-known pharmacophores. This allows for a hypothesis-driven exploration of its potential interactions with biological targets in in vitro settings.
The 2-(piperidin-2-yl)phenol structure contains key features that suggest potential interactions with various receptors, including dopaminergic and opioid receptors. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, a critical interaction for anchoring ligands into the binding pockets of many receptors. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor.
The piperidine ring, which is protonated in the HBr salt form, provides a cationic center capable of forming strong ionic interactions or salt bridges with acidic residues, such as aspartic acid or glutamic acid, commonly found in the transmembrane domains of G-protein coupled receptors like dopaminergic and opioid receptors. The stereochemistry at the 2-position of the piperidine ring would be a critical determinant of binding affinity and selectivity, as receptor binding pockets are chiral environments.
Phenolic compounds are known to inhibit a variety of enzymes through several mechanisms. The hydroxyl group can chelate metal ions present in the active site of metalloenzymes, thereby inactivating the enzyme. Phenols can also act as reducing agents, potentially interfering with enzymes involved in redox processes.
The piperidine moiety can also contribute to enzyme inhibition. Its conformation and charge can allow it to fit into active sites, blocking substrate access. For example, many enzyme inhibitors mimic the transition state of the substrate, and the rigid, charged structure of the protonated piperidine could fulfill this role for certain enzymes. Potential mechanisms would include competitive inhibition, where the compound competes with the substrate for the active site, or non-competitive inhibition, where it binds to an allosteric site to alter the enzyme's conformation and activity.
A comprehensive ligand-protein interaction profile for 2-(piperidin-2-yl)phenol would involve characterizing the full spectrum of its non-covalent interactions. These interactions govern the stability of the ligand-protein complex and determine binding affinity. While a specific profile for this compound is not available, the likely interactions can be inferred from its structure.
Studies on structurally related mixed-ligand copper(II)-phenolate complexes have used techniques like UV-vis spectroscopy, fluorescence spectroscopy, and molecular docking to probe interactions with proteins and DNA. researchgate.net These studies reveal the importance of hydrophobic interactions and intercalation between planar aromatic rings and biological macromolecules. researchgate.net For 2-(piperidin-2-yl)phenol, a similar profiling approach would be expected to highlight the following key interactions:
Hydrogen Bonds: The phenolic -OH group and the piperidine N-H group are primary sites for hydrogen bonding.
Ionic Interactions: The positively charged piperidinium (B107235) ion is a key site for electrostatic interactions with negatively charged residues on a protein surface.
Hydrophobic Interactions: The phenyl ring and the aliphatic part of the piperidine ring can engage in hydrophobic interactions with nonpolar pockets of a protein.
π-π Stacking: The phenol ring can stack with the aromatic side chains of amino acids like tyrosine or phenylalanine.
The table below summarizes the potential molecular interactions based on the structural features of 2-(piperidin-2-yl)phenol.
| Structural Feature | Potential Interaction Type | Interacting Partner (in Protein) |
| Phenolic -OH Group | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His, Backbone C=O |
| Phenyl Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |
| Piperidine N-H Group | Hydrogen Bond Donor | Asp, Glu, Backbone C=O |
| Protonated Piperidine Ring | Ionic (Salt Bridge), Cation-π | Asp, Glu, Phe, Tyr, Trp |
| Aliphatic C-H (Piperidine) | Hydrophobic | Leu, Val, Ile, Ala |
Applications in Advanced Chemical and Materials Science Systems
Supramolecular Chemistry and Non-Covalent Interactions
The architecture of 2-(piperidin-2-yl)phenol (B13600904) HBr is conducive to a variety of non-covalent interactions, which are fundamental to the construction of complex supramolecular assemblies. These interactions govern the solid-state packing of the molecule and its behavior in solution, paving the way for applications in crystal engineering and molecular recognition.
The phenol (B47542) group serves as a hydrogen bond donor through its hydroxyl (–OH) group, while the piperidine (B6355638) nitrogen, in its protonated form (as in the HBr salt), also acts as a hydrogen bond donor. The unprotonated nitrogen of the piperidine ring can act as a hydrogen bond acceptor. This duality allows for the formation of intricate hydrogen bonding networks.
In the solid state, it is highly probable that the protonated piperidinium (B107235) nitrogen (N-H+) forms a strong hydrogen bond with the bromide anion (Br-). Furthermore, the phenolic hydroxyl group can engage in hydrogen bonding with either the bromide anion or the oxygen or nitrogen atoms of neighboring molecules. Intramolecular hydrogen bonds between the phenolic -OH and the piperidine nitrogen are also possible, influencing the conformation of the molecule. In a related complex, 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol, intramolecular O-H···N hydrogen bonds have been observed, which dictates the molecular conformation. nih.gov The presence of both donor and acceptor sites facilitates the formation of chains, sheets, or three-dimensional networks, which are key in crystal engineering.
Table 1: Potential Hydrogen Bonding Interactions in 2-(piperidin-2-yl)phenol HBr
| Donor | Acceptor | Type of Interaction | Significance |
| Phenolic -OH | Bromide ion (Br-) | Intermolecular | Stabilizes crystal lattice |
| Piperidinium N-H+ | Bromide ion (Br-) | Intermolecular (ionic) | Primary interaction in the salt |
| Phenolic -OH | Piperidine N (of another molecule) | Intermolecular | Formation of supramolecular chains |
| Piperidinium N-H+ | Phenolic O (of another molecule) | Intermolecular | Contributes to network formation |
| Phenolic -OH | Piperidine N (intramolecular) | Intramolecular | Influences molecular conformation |
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. youtube.com In this compound, the bromide anion (Br-) can act as a Lewis base. However, the term halogen bonding typically refers to interactions involving a covalently bonded halogen. While the bromide ion itself does not form a halogen bond in the traditional sense, its presence can influence the supramolecular assembly through electrostatic interactions and by competing with other hydrogen bond acceptors.
The study of halogen bonding has gained significant traction, with applications in crystal engineering, supramolecular chemistry, and drug design. acs.orgnih.gov The strength and directionality of these bonds make them a powerful tool for controlling molecular assembly. acs.org In a broader context, should the phenol or piperidine ring be substituted with a halogen atom (e.g., bromine or iodine), this would introduce a potential halogen bond donor site, further expanding the supramolecular chemistry of the system. The interaction of such a site with the bromide ion or other Lewis basic sites on neighboring molecules could lead to the formation of highly ordered structures.
The combination of hydrogen bonding, potential halogen bonding, and π-π stacking interactions (from the phenol rings) can drive the self-assembly of this compound into well-defined supramolecular architectures. In solution, these interactions can lead to the formation of aggregates, while in the solid state, they dictate the crystal packing.
The self-assembly of similar molecules, such as pyridine- and pyrazole-based coordination compounds, demonstrates the formation of layered architectures stabilized by a variety of non-covalent interactions. mdpi.com The interplay between the different non-covalent forces in this compound can be tuned by changing the solvent, temperature, or by introducing co-formers, allowing for the rational design of supramolecular structures with specific properties.
Potential in Catalysis and Organocatalysis
The bifunctional nature of 2-(piperidin-2-yl)phenol, possessing both a Brønsted acid (phenol) and a Brønsted/Lewis base (piperidine) in close proximity, makes it an attractive candidate for applications in organocatalysis. rsc.orgresearchgate.net Piperidine and its derivatives are well-established organocatalysts for a variety of organic transformations. ijnrd.org
For instance, piperidine is known to catalyze Knoevenagel condensations, Michael additions, and aldol (B89426) reactions. nih.gov The presence of the phenolic hydroxyl group could modulate the catalytic activity and selectivity through hydrogen bonding to the substrate or by influencing the electronic properties of the piperidine nitrogen. The HBr salt form could be utilized in reactions that require a mild acidic catalyst or where the in-situ generation of the free base is desired. Recent research has highlighted the use of piperidine-functionalized materials as efficient and reusable catalysts. researchgate.net
Table 2: Potential Catalytic Applications of 2-(piperidin-2-yl)phenol Derivatives
| Reaction Type | Role of Piperidine Moiety | Potential Influence of Phenol Moiety |
| Knoevenagel Condensation | Base catalyst to deprotonate the active methylene (B1212753) compound. | Hydrogen bonding to the carbonyl group of the aldehyde or ketone, enhancing its electrophilicity. |
| Michael Addition | Base catalyst to generate the nucleophile (enolate or enamine). | Stabilization of the transition state through hydrogen bonding. |
| Aldol Reaction | Formation of an enamine intermediate with the carbonyl donor. | Acting as a proton shuttle or co-catalyst. |
| Asymmetric Catalysis | Chiral derivatives could be used for enantioselective transformations. | Directing group to control stereoselectivity. |
Integration into Functional Materials and Responsive Systems
The structural features of this compound also suggest its potential for integration into functional materials and responsive systems. Phenolic compounds are known for their antioxidant properties and have been incorporated into various materials to enhance their stability and performance. nih.gov
The ability of the molecule to participate in multiple non-covalent interactions makes it a potential building block for the creation of stimuli-responsive materials. For example, changes in pH could alter the protonation state of the piperidine and phenol groups, leading to a change in the supramolecular structure and, consequently, the material's properties. This could be exploited in the design of sensors, drug delivery systems, or "smart" gels.
Furthermore, the incorporation of this compound into polymeric matrices could impart new functionalities. For instance, piperidine-containing polymers have been investigated for applications in gas capture and as catalytic supports. researchgate.net The phenolic moiety could contribute to the thermal stability or adhesive properties of the resulting material.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques (e.g., chiral HPLC, UPLC-MS/MS) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity and enantiomeric composition of chiral compounds like 2-(piperidin-2-yl)phenol (B13600904).
Chiral HPLC for Enantiomeric Excess Determination The presence of a chiral center at the 2-position of the piperidine (B6355638) ring means that 2-(piperidin-2-yl)phenol exists as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial in pharmaceutical applications, as different enantiomers can have distinct pharmacological effects. nih.gov Direct enantioseparation is most effectively achieved using HPLC with a Chiral Stationary Phase (CSP). nih.govnih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad chiral recognition capabilities. science.govwindows.net For separating piperidine-containing compounds, amylose and cellulose derivatives like Chiralpak® AD-3 or Lux® Cellulose-2 have proven effective. nih.govscience.govwindows.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Method development often involves screening various CSPs and mobile phase compositions. nih.gov A typical mobile phase for normal-phase chromatography might consist of a mixture of an alkane (like n-heptane), an alcohol (like ethanol), and a basic additive (like diethylamine) to improve peak shape and ensure the analyte is in its free base form. nih.gov The resolution between the enantiomer peaks is a key parameter for validating the method. science.gov
UPLC-MS/MS for Purity Analysis Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages in speed, resolution, and sensitivity over conventional HPLC. researchgate.net This technique is ideal for determining the chemical purity of 2-(piperidin-2-yl)phenol HBr by separating it from starting materials, by-products, and degradation products. The use of sub-2 µm particle size columns in UPLC results in sharper peaks and shorter analysis times, often reducing run times from over an hour to just a few minutes. researchgate.net
The MS/MS detector provides high selectivity and allows for the confident identification and quantification of trace-level impurities. nih.gov The method involves separating compounds on a reversed-phase column (e.g., C18) using a gradient elution of an aqueous phase (often with a formic acid or acetic acid modifier) and an organic solvent like acetonitrile. nih.govmdpi.com The use of mass spectrometry for quantification requires careful validation, as using the parent compound as a reference for its metabolites or impurities can sometimes lead to inaccurate results without authentic standards. researchgate.net
Table 1: Illustrative Chromatographic Conditions for Analysis
| Parameter | Chiral HPLC Method | UPLC-MS/MS Method |
|---|---|---|
| Technique | Enantiomeric Excess | Purity & Impurity Profiling |
| Column | Chiralpak AD-3 (250 mm x 4.6 mm, 3 µm) nih.gov | Acquity UPLC HSS T3 C18 (100 mm x 2.1 mm, 1.8 µm) mdpi.com |
| Mobile Phase | n-Heptane / Ethanol (B145695) / Diethylamine (70:30:0.1, v/v/v) nih.gov | A: Water + 0.1% Formic Acid B: Acetonitrile nih.gov |
| Elution Mode | Isocratic science.gov | Gradient mdpi.com |
| Flow Rate | 1.0 mL/min nih.gov | 0.4 mL/min mdpi.com |
| Detection | UV (e.g., 280 nm) mdpi.com | Tandem Mass Spectrometry (MS/MS) researchgate.net |
| Analysis Time | ~15 min nih.gov | <15 min mdpi.com |
Electrochemical Analysis of Redox Properties
Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, can be employed to investigate the redox properties of this compound. These techniques provide insights into the oxidation and reduction potentials of the molecule, which can be relevant to its mechanism of action, stability, and potential for forming electroactive metabolites.
The electrochemical behavior of this compound is expected to be dominated by the phenolic hydroxyl group and, to a lesser extent, the piperidine ring.
Oxidation of the Phenol (B47542) Group: Phenols are known to undergo oxidation to form phenoxy radicals, which can then be further oxidized to quinone-type species. The potential at which this oxidation occurs is influenced by the substituents on the aromatic ring. The piperidinyl group, being an electron-donating group, would likely facilitate this oxidation.
Oxidation of the Piperidine Ring: Studies on related nitrogen-containing heterocyclic compounds like piperazine (B1678402) have shown that the ring itself can undergo electrochemical oxidation at higher potentials. mdpi.com This process can lead to the formation of various products, including ketopiperazines or even ring-opened species like amides and isocyanates under harsh conditions. mdpi.com
A typical voltammetric analysis would involve scanning the potential and observing the resulting current. A well-defined oxidation peak would be expected, corresponding to the oxidation of the phenol moiety. abechem.com The relationship between the peak potential and pH can confirm the involvement of protons in the electron transfer process, which is characteristic of phenol oxidation. abechem.com Such electrochemical studies can form the basis for developing sensitive analytical methods for the quantification of the compound in various matrices. abechem.com
Advanced Spectroscopic Methods for Real-Time Monitoring of Reactions
The synthesis of this compound can be optimized using Process Analytical Technology (PAT), which relies on real-time, in-line monitoring of chemical reactions. mdpi.com Advanced spectroscopic techniques are central to this approach as they can provide continuous data on the concentration of reactants, intermediates, and products without the need for invasive sampling. longdom.orgrsc.org
Infrared (IR) and Near-Infrared (NIR) Spectroscopy: Both IR and NIR spectroscopy are powerful tools for monitoring reaction kinetics. rsc.orgresearchgate.net By inserting a fiber-optic probe directly into the reaction vessel, spectra can be collected continuously. The disappearance of vibrational bands corresponding to the starting materials and the appearance of new bands associated with the 2-(piperidin-2-yl)phenol product can be tracked over time. researchgate.net For instance, changes in the C-O stretching or O-H bending frequencies of the phenol group could be monitored. Multivariate analysis of the spectral data can then be used to quantify the concentration of each species in the mixture accurately. rsc.org
Raman Spectroscopy: Raman spectroscopy offers another non-invasive method for real-time analysis. longdom.org It is particularly advantageous for monitoring reactions in aqueous media due to water's weak Raman scattering signal. It provides information on molecular vibrations, allowing for the label-free study of cellular components or reaction mixtures. longdom.org
UV-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy can also be applied for in-line monitoring, especially for reactions involving changes in chromophores. mdpi.com The formation of the phenolic product can be tracked by monitoring the increase in absorbance at a specific wavelength, providing valuable kinetic data about the reaction progress. longdom.org
These spectroscopic methods enable a deeper understanding of the reaction mechanism and kinetics, facilitating process optimization for improved yield, purity, and safety. mdpi.comresearchgate.net
Interaction with Macromolecular Targets and Biological Pathways in Vitro Models
Target Identification and Validation in Recombinant Systems or Cell Lines
The primary molecular targets of Rivipansel (B610495) are the selectins, a family of cell adhesion molecules crucial for the interactions between leukocytes and the endothelium. cancer.govsicklecellanemianews.com The selectin family consists of three members: E-selectin (expressed on endothelial cells), P-selectin (expressed on endothelial cells and platelets), and L-selectin (expressed on leukocytes). sicklecellanemianews.com
Rivipansel was rationally designed based on the structure of the sialyl-Lewisx (sLex) carbohydrate, which is a natural ligand for the selectins. nih.gov Specifically, its design was informed by the bioactive conformation of sLex within the E-selectin binding site. nih.gov While it has the strongest antagonistic activity towards E-selectin, the inclusion of a sulfate-binding domain in its structure allows for broader interaction with P- and L-selectins, making it a pan-selectin antagonist. cancer.govnih.gov
In vitro studies have validated these targets. Rivipansel has been shown to inhibit selectin binding, thereby preventing the adhesion of blood cells to the vascular endothelium. nih.govnih.gov This action is considered a key mechanism for interrupting pathological processes such as the vaso-occlusive crises (VOC) in sickle cell disease (SCD), where selectin-mediated cell adhesion is upregulated. ashpublications.org The compound's ability to block these interactions has been demonstrated in various in vitro assays, confirming its function as a selectin antagonist. nih.govashpublications.org
Ligand-Receptor/Enzyme Binding Affinity and Selectivity Profiling (in in vitro systems)
Rivipansel is characterized as a pan-selectin inhibitor, meaning it binds to all three members of the selectin family: E-selectin, P-selectin, and L-selectin. sicklecellanemianews.comglycomimetics.com However, its binding affinity is not uniform across the family. Research indicates that Rivipansel has the most potent antagonistic effect on E-selectin. cancer.govsicklecellanemianews.comnih.gov
The design of GMI-1070 incorporates a sulfate-binding domain, which is crucial for its interactions with P-selectin and L-selectin. cancer.govnih.gov This structural feature allows it to function as a broad-spectrum selectin antagonist rather than being exclusively specific to E-selectin. In competitive binding assays, Rivipansel effectively displaces natural ligands from the selectin binding sites, preventing the downstream events of cell tethering and rolling that are prerequisites for firm adhesion and inflammation.
While detailed quantitative binding affinity values (e.g., Ki or IC50) from a comprehensive selectivity panel are not consistently reported across the reviewed literature, the functional data strongly support its role as a pan-selectin antagonist with a preference for E-selectin. nih.govashpublications.org This selectivity profile is central to its therapeutic hypothesis, as E-selectin is a key mediator in the inflammatory cascade and leukocyte recruitment. ashpublications.org
Modulation of Cellular Signaling Pathways (in cell culture models)
By blocking the interaction between selectins on the endothelium and their ligands on leukocytes, Rivipansel effectively modulates downstream cellular signaling pathways that are initiated by cell adhesion. In cell culture models and related in vitro systems, the administration of Rivipansel leads to a reduction in biomarkers associated with endothelial and leukocyte activation. plos.org
A Phase 1 study in patients with sickle cell anemia provided evidence of this modulation. Following administration of GMI-1070, significant decreases were observed in soluble biomarkers of endothelial activation, including soluble E-selectin (sE-selectin), soluble P-selectin (sP-selectin), and soluble Intercellular Adhesion Molecule-1 (sICAM-1). plos.org Furthermore, markers of leukocyte activation, such as MAC-1 (Macrophage-1 antigen) and LFA-1 (Lymphocyte Function-Associated Antigen-1), were also reduced. plos.org
The compound also impacts coagulation pathways that are linked to inflammation. Treatment with GMI-1070 resulted in a reduction of tissue factor and thrombin-antithrombin complexes, indicating an attenuation of the coagulation cascade. plos.org These findings from clinical studies, which measure the systemic effects of the drug, reflect the underlying modulation of cellular signaling that begins with the inhibition of selectin-mediated adhesion at the cellular level. In a Phase 3 trial, patients treated with rivipansel also showed a statistically significant reduction in soluble E-selectin, confirming the drug had its intended biological effect on its target pathway. glycomimetics.com
Pharmacological Characterization in Isolated Tissue Preparations
While much of the research on Rivipansel focuses on cellular and mouse models, its pharmacological effects are rooted in its ability to disrupt cell-cell interactions that are fundamental to tissue-level phenomena. The primary application studied is vaso-occlusion in sickle cell disease, a process involving the adhesion of leukocytes and sickled red blood cells to the endothelium of blood vessels in various tissues. nih.govnih.gov
In mouse models designed to replicate human sickle cell vaso-occlusion, GMI-1070 has demonstrated a significant ability to reverse established vascular occlusions. nih.govnih.gov When administered after an inflammatory trigger has initiated a vaso-occlusive event, GMI-1070 inhibits leukocyte adhesion and the subsequent capture of sickle red blood cells by these adherent leukocytes. nih.gov This leads to a dramatic improvement in microcirculatory blood flow and increased leukocyte rolling velocities, effectively resolving the occlusion in the observed microvasculature. nih.gov
Specifically, in TNF-α-treated sickle cell mice, GMI-1070 administration led to a nearly 93% reduction in the interaction between red blood cells and adherent white blood cells. nih.gov This demonstrates the compound's potent pharmacological effect on the multicellular aggregates that obstruct blood flow in tissue microvessels during a crisis. These studies in animal tissues provide a direct link between the molecular action of selectin blockade and the physiological response of restored blood flow. nih.govashpublications.org
Synthetic Library Development and High Throughput Screening Applications
Combinatorial Chemistry Approaches for 2-(piperidin-2-yl)phenol (B13600904) HBr Analogs
Combinatorial chemistry provides an efficient means to rapidly generate large numbers of structurally related analogs from a common core. For the 2-(piperidin-2-yl)phenol scaffold, a divergent synthetic strategy can be employed to introduce diversity at multiple positions. A plausible approach would involve a multi-step synthesis amenable to parallel processing.
The synthesis could commence with the protection of the phenolic hydroxyl group and the piperidine (B6355638) nitrogen of a suitable starting material. Diversity can then be introduced through various chemical transformations. For instance, the aromatic ring of the phenol (B47542) can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, followed by further modifications. The piperidine nitrogen, after deprotection, can be acylated, alkylated, or subjected to reductive amination with a diverse set of aldehydes or ketones.
A hypothetical solid-phase synthesis approach could also be envisioned to streamline the purification process. The 2-(piperidin-2-yl)phenol core could be anchored to a solid support via the phenolic oxygen. Subsequent reactions on the piperidine nitrogen and the aromatic ring would be carried out, and the final products cleaved from the resin in the last step. This method is particularly advantageous for creating large libraries with high purity.
A representative combinatorial library synthesis is outlined below:
| Step | Reaction | Reagents and Conditions | Points of Diversity |
| 1 | Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), triethylamine (B128534) (TEA), dichloromethane (B109758) (DCM) | - |
| 2 | Aromatic Functionalization | N-Bromosuccinimide (NBS), acetonitrile | R¹ (Halogen) |
| 3 | Suzuki Coupling | Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃, toluene (B28343)/ethanol (B145695)/H₂O | R¹ (Aryl) |
| 4 | Boc Deprotection | Trifluoroacetic acid (TFA), DCM | - |
| 5 | N-Acylation | Acid chlorides, TEA, DCM | R² (Acyl) |
| 6 | Final Deprotection | HBr in acetic acid | - |
This synthetic scheme allows for the introduction of two points of diversity, R¹ and R², leading to a library of analogs with varied electronic and steric properties.
Design of Diverse Compound Libraries for Screening in Academic Assays
The design of a compound library based on the 2-(piperidin-2-yl)phenol scaffold for academic screening should prioritize structural and functional diversity to maximize the chances of identifying hits against a wide range of biological targets. This can be achieved by carefully selecting the building blocks used in the combinatorial synthesis.
For the R¹ position on the phenolic ring, a diverse set of aryl boronic acids can be chosen to explore a range of electronic effects (electron-donating and electron-withdrawing groups) and steric bulk. For the R² position on the piperidine nitrogen, a variety of acid chlorides can be utilized, introducing different functional groups such as aliphatic chains, aromatic rings, and heterocyclic moieties.
To ensure broad coverage of chemical space, the selection of building blocks can be guided by computational methods. Descriptors such as molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area can be calculated for the virtual library. This allows for the filtering of compounds with undesirable properties (e.g., poor solubility) and the selection of a subset of compounds that are representative of the entire library's diversity.
A hypothetical library design could include the following building blocks:
| R¹ (Aryl Boronic Acids) | R² (Acid Chlorides) |
| Phenylboronic acid | Acetyl chloride |
| 4-Methoxyphenylboronic acid | Benzoyl chloride |
| 3-Chlorophenylboronic acid | Cyclohexanecarbonyl chloride |
| 4-Trifluoromethylphenylboronic acid | Thiophene-2-carbonyl chloride |
| Naphthalene-1-boronic acid | 4-Morpholinecarbonyl chloride |
By combining these building blocks, a library of 25 unique compounds can be generated, each with distinct structural features.
High-Throughput Screening Methodologies for Identifying Chemical Probes (in vitro)
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. The choice of HTS assay depends on the nature of the target and the biological process being investigated. For a library of 2-(piperidin-2-yl)phenol analogs, a variety of in vitro assays could be employed.
Given the presence of the phenol and piperidine moieties, which are common in ligands for G-protein coupled receptors (GPCRs) and ion channels, assays targeting these protein families would be highly relevant. For example, a fluorescence-based assay measuring changes in intracellular calcium levels could be used to screen for modulators of calcium-permeable ion channels or GPCRs that signal through the phospholipase C pathway.
Another suitable HTS methodology is Fluorescence Resonance Energy Transfer (FRET). A FRET-based assay could be designed to measure the binding of the library compounds to a specific protein target that has been labeled with a donor fluorophore, while a known ligand is labeled with an acceptor fluorophore. Displacement of the labeled ligand by a library compound would result in a decrease in the FRET signal.
Homogeneous Time-Resolved Fluorescence (HTRF) is another powerful HTS technology that could be applied. HTRF assays are based on the long-lived fluorescence of lanthanide cryptates and are less susceptible to interference from fluorescent compounds in the library.
A hypothetical HTS campaign could involve screening the 2-(piperidin-2-yl)phenol analog library against a panel of academic targets, such as orphan GPCRs or novel ion channels, to identify new chemical probes for these understudied proteins.
Data Analysis and Cheminformatics in Lead Discovery (academic context)
The vast amount of data generated from an HTS campaign requires sophisticated data analysis and cheminformatics tools to identify true hits and guide the lead discovery process. In an academic context, this process typically involves several steps.
First, the raw data from the HTS is normalized to account for plate-to-plate variability and other experimental artifacts. A Z-score or robust Z-score is often calculated for each compound to identify statistically significant hits. A "hit" is typically defined as a compound that produces a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the control wells).
Once a list of initial hits is generated, cheminformatics tools are used for hit triage and prioritization. This involves filtering out compounds with undesirable properties, such as pan-assay interference compounds (PAINS) or compounds with known reactivity issues. The chemical structures of the hits are also clustered based on their similarity to identify common scaffolds and initial structure-activity relationships (SAR).
For the 2-(piperidin-2-yl)phenol library, this analysis would involve examining which R¹ and R² substituents are associated with activity. For example, it might be found that compounds with electron-withdrawing groups at the R¹ position and a small aliphatic acyl group at the R² position are consistently active against a particular target.
This initial SAR information is then used to guide the next steps in the lead discovery process, which may include resynthesizing the hit compounds for confirmation, testing them in secondary assays to confirm their mechanism of action, and designing a second-generation library to further explore the SAR and optimize the potency and selectivity of the initial hits.
Below is a hypothetical data table from a primary HTS screen and subsequent analysis:
| Compound ID | R¹ | R² | % Inhibition (Primary Screen) | Z-Score | Hit? | SAR Comment |
| Lib-001 | Phenyl | Acetyl | 5 | 0.5 | No | - |
| Lib-008 | 3-Chlorophenyl | Acetyl | 65 | 4.2 | Yes | Electron-withdrawing group at R¹ appears favorable. |
| Lib-013 | 4-Trifluoromethylphenyl | Acetyl | 72 | 4.8 | Yes | Strong electron-withdrawing group at R¹ enhances activity. |
| Lib-014 | 4-Trifluoromethylphenyl | Benzoyl | 20 | 1.5 | No | Bulky aromatic R² group may be detrimental. |
| Lib-025 | Naphthyl | 4-Morpholinecarbonyl | 12 | 0.9 | No | - |
This systematic approach of combinatorial synthesis, diverse library design, high-throughput screening, and rigorous data analysis provides a powerful platform for the discovery of novel chemical probes from the 2-(piperidin-2-yl)phenol scaffold within an academic research environment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(piperidin-2-yl)phenol HBr, and how does HBr influence reaction efficiency?
- Methodological Answer : The synthesis typically involves acid-mediated cyclization or salt formation. For example, HBr can protonate the piperidine nitrogen, facilitating crystallization (common in tertiary amine salts). A reflux reaction with aqueous HBr (48% w/w) followed by neutralization with NaOH/NaHCO₃ is a validated approach for analogous piperidine derivatives . Key parameters include reaction time (e.g., overnight reflux), temperature control (0°C during neutralization), and stoichiometric HBr excess to ensure complete salt formation.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on aromatic protons (δ 6.5–7.5 ppm for phenol), piperidine ring protons (δ 1.5–3.5 ppm), and HBr-induced shifts in NH/OH groups .
- FT-IR : Confirm phenolic O-H stretch (~3200–3500 cm⁻¹) and HBr salt formation via N⁺-H vibrations (~2500–3000 cm⁻¹) .
- UV-Vis : Monitor π→π* transitions in the phenol ring (λ ~270 nm) for purity assessment .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : The compound’s stability depends on protonation states. In acidic media (pH < 4), the piperidine nitrogen remains protonated, enhancing water solubility. At neutral/basic pH, deprotonation may lead to precipitation. Use buffered solutions (e.g., phosphate buffer, pH 2–3) for long-term storage. Solvents like DMSO or ethanol (10–20% v/v) improve stability in biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 2-(piperidin-2-yl)phenol derivatives?
- Methodological Answer :
- Scaffold Modifications : Introduce substituents on the phenol ring (e.g., halogens, methyl groups) to assess electronic/steric effects on target binding .
- Salt Variations : Compare HBr with other counterions (e.g., HCl, tosylate) to study solubility-bioactivity trade-offs .
- In Silico Docking : Use software like AutoDock to predict interactions with enzymes (e.g., CYP450 isoforms) or receptors (e.g., dopamine transporters) .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR can clarify conformational exchange in the piperidine ring (e.g., chair-flip transitions causing signal broadening) .
- COSY/NOESY : Identify coupling between phenol protons and adjacent piperidine protons to assign stereochemistry .
- X-ray Crystallography : Resolve ambiguities via crystal structure determination, noting H-bonding between HBr and phenolic oxygen .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Methodological Answer :
- Polymorphism Risks : Screen solvents (e.g., methanol/water mixtures) to isolate stable polymorphs. Slow evaporation at 4°C is preferred .
- Counterion Effects : HBr may compete with phenolic OH for H-bonding. Use additives (e.g., crown ethers) to stabilize lattice packing .
- Data Collection : Use synchrotron radiation for small crystals (<0.1 mm), and refine structures with SHELXL .
Q. How can researchers model the pharmacokinetic properties of this compound using in silico tools?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME estimate logP (~2.5 for HBr salt), blood-brain barrier permeability (low due to polar HBr), and CYP450 metabolism (potential substrate for CYP2D6) .
- Metabolite Prediction : Use GLORY or MetaPrint2D to identify likely oxidation sites (e.g., piperidine ring or phenol group) .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Solubility Limitations : HBr salt may dissociate in physiological pH, reducing bioavailability. Test free base vs. salt forms in parallel .
- Metabolic Instability : Use liver microsome assays to identify rapid degradation (e.g., via CYP3A4) that invalidates in vivo results .
- Dose Adjustments : Apply allometric scaling (e.g., mg/kg vs. µM) to reconcile disparities .
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?
- Methodological Answer :
- Nonlinear Regression : Fit IC₅₀ curves using GraphPad Prism with constraints for Hill slopes (n=1 for single-site binding) .
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude aberrant replicates in triplicate assays .
- Error Propagation : Report SEM for biological replicates (n≥3) and use ANOVA with Tukey post hoc tests for group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
